3-Amino-1-(2-fluoroethenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(2-fluoroethenyl)azetidin-2-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoroethenyl)azetidin-2-one can be achieved through several methods. One common approach involves the use of the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoroethenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-(2-fluoroethenyl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoroethenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, resulting in cell cycle arrest and apoptosis. The compound also affects the expression of various proteins involved in apoptosis, such as Bcl2 and Bax .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)azetidin-3-amine: This compound has a similar azetidine ring structure but with different substituents.
3-Amino-1-(4-fluorophenyl)azetidin-2-one: Another azetidine derivative with a fluorophenyl group instead of a fluoroethenyl group.
Uniqueness
3-Amino-1-(2-fluoroethenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoroethenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H7FN2O |
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Molecular Weight |
130.12 g/mol |
IUPAC Name |
3-amino-1-(2-fluoroethenyl)azetidin-2-one |
InChI |
InChI=1S/C5H7FN2O/c6-1-2-8-3-4(7)5(8)9/h1-2,4H,3,7H2 |
InChI Key |
GPEREYZTFDTTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1C=CF)N |
Origin of Product |
United States |
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